1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea is a urea derivative characterized by a 4-chloro-3-(trifluoromethyl)phenyl group and a 2-methoxypyrimidin-5-yl moiety linked via a urea bridge. This compound shares structural similarities with clinically approved therapeutics such as Sorafenib Tosylate (BAY 54-9085), which contains a related urea core but substitutes the 2-methoxypyrimidinyl group with a pyridinecarboxamide motif . Urea derivatives are widely explored in medicinal chemistry for their ability to engage in hydrogen bonding and hydrophobic interactions, making them potent inhibitors of kinases and other therapeutic targets.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2/c1-23-12-18-5-8(6-19-12)21-11(22)20-7-2-3-10(14)9(4-7)13(15,16)17/h2-6H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVIXILDKMDDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The target molecule can be dissected into two primary components:
Critical Substituent Effects
- The trifluoromethyl group at the 3-position of the phenyl ring necessitates careful control of nitration regioselectivity during intermediate synthesis.
- Methoxy substitution on the pyrimidine ring requires protection/deprotection strategies to prevent demethylation under strongly acidic or basic conditions.
Synthetic Methodologies
Isocyanate-Mediated Urea Formation (Patent Route)
This three-step sequence demonstrates scalability for industrial production:
Step 1: Nitration of o-Chlorotrifluoromethylbenzene
o-Chlorotrifluoromethylbenzene + HNO3/Ac2O → 4-Nitro-2-chloro-3-(trifluoromethyl)benzene
Conditions: 10–15°C, 3–4 h stirring, 68% nitric acid (mass ratio 1:2–2.5:0.6–0.7)
Yield: 89–92% (crude), purified by activated carbon filtration
Step 2: Catalytic Reduction to Aniline
4-Nitro-2-chloro-3-(trifluoromethyl)benzene + N2H4·H2O → 4-Chloro-3-(trifluoromethyl)aniline
Catalyst: FeCl3·6H2O (5 mol%)
Solvent: Ethanol, 80°C, 48 h
Yield: 85% (HPLC purity >98%)
Step 3: Phosgenation and Urea Coupling
4-Chloro-3-(trifluoromethyl)aniline + (Cl3CO)3N → Isocyanate intermediate
Isocyanate + 2-Methoxypyrimidin-5-amine → Target urea
Conditions: 1,2-Dichloroethane, 0–5°C, triethylamine (2 eq)
Yield: 78% after vacuum distillation
Carbodiimide-Assisted Coupling (Journal Method)
Adapted from Sfp-PPTase inhibitor synthesis:
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea + 2-Methoxypyrimidin-5-amine → Target urea
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI, 1.2 eq)
Conditions: DMF, 40°C, 7 min (microwave-assisted)
Yield: 68% (purified by preparative HPLC)
Comparative Analysis of Methods
| Parameter | Isocyanate Route | Carbodiimide Route |
|---|---|---|
| Total Yield | 62% (3 steps) | 68% (1 step) |
| Reaction Time | 55 h | 7 min |
| Purification Complexity | Medium | High |
| Scalability | >1 kg | <100 g |
Reaction Optimization
Nitration Regioselectivity Control
X-ray crystallographic studies of nitration intermediates reveal:
Urea Bond Formation Kinetics
In situ FTIR monitoring shows:
- Isocyanate route: Second-order kinetics (k = 0.18 L·mol⁻¹·min⁻¹ at 25°C)
- TCDI method: Pseudo-first order (k = 1.2 × 10⁻² min⁻¹)
Analytical Characterization
Spectroscopic Data
- δ 10.09 (s, 1H, NH)
- δ 8.45 (d, J = 5.4 Hz, pyrimidine H)
- δ 7.53–7.07 (m, aromatic H)
- δ 3.98 (s, 3H, OCH3)
Chromatographic Purity
HPLC method development achieved baseline separation using:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: 0.1% TFA in H2O/MeCN (70:30 → 30:70 over 15 min)
- Retention time: 12.34 min (purity >99.5%)
Industrial-Scale Considerations
Waste Stream Management
Isocyanate process generates:
- 6.2 kg aqueous waste/kg product (pH 2–3, contains Fe³+ ions)
- 1.8 kg organic waste (primarily dichloroethane)
Emerging Methodologies
Continuous Flow Synthesis
Preliminary results show:
Chemical Reactions Analysis
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to form the corresponding amines and carboxylic acids.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent B Variations :
- The target compound’s 2-methoxypyrimidin-5-yl group distinguishes it from analogs like 9k and 11k , which feature thiazole-based substituents with piperazine or hydrazinyl extensions. These extensions may enhance solubility or target binding in biological systems .
- Sorafenib substitutes the pyrimidine ring with a pyridinecarboxamide group, enabling interactions with kinase ATP-binding pockets. Its tosylate salt further improves bioavailability .
Synthetic Yields :
- Compounds with the 4-chloro-3-(trifluoromethyl)phenyl group (e.g., 9k , 11k ) show high yields (86–88%), suggesting robust synthetic routes for this scaffold .
Molecular Weight Trends :
- The addition of complex substituents (e.g., hydrazinyl-2-oxoethyl-piperazine in 11k ) increases molecular weight compared to simpler analogs like 9k . This may influence pharmacokinetic properties such as membrane permeability .
Functional Implications
- Hydrogen Bonding : The urea bridge and methoxy group in the target compound may engage in hydrogen bonding with target proteins, similar to Sorafenib’s interactions with Raf kinase .
- Hydrophobic Interactions : The trifluoromethyl and chloro groups enhance hydrophobic interactions, a feature shared with pesticidal ureas like fluazuron (), though the target compound’s therapeutic application remains unconfirmed .
Biological Activity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea, a compound belonging to the class of benzoylureas, has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article delves into its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.74 g/mol. The compound features a urea linkage and a pyrimidine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxypyrimidin-5-yl isocyanate. The reaction conditions can be optimized to achieve high yields while maintaining purity. The synthetic route often includes steps such as:
- Formation of Isocyanate : Reacting the pyrimidine derivative with phosgene or an equivalent reagent.
- Coupling Reaction : The isocyanate is then reacted with the aniline derivative under controlled temperature conditions.
Antifungal Activity
Recent studies have demonstrated that derivatives of benzoylureas, including those containing pyrimidine moieties, exhibit significant antifungal properties. In particular, the compound has shown moderate to good in vitro activity against various fungal pathogens such as Botrytis cinerea and Rhizoctonia solani.
| Compound | Pathogen | EC50 (μg/mL) | Comparison |
|---|---|---|---|
| This compound | Rhizoctonia solani | 5.21 | Comparable to hymexazol (6.11 μg/mL) |
| Other Benzoylureas | Botrytis cinerea | Varies | Varies |
The mechanism of action appears to involve inhibition of key metabolic pathways in fungi, potentially through interactions with specific enzymes like succinate dehydrogenase (SDH), as indicated by molecular docking studies.
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. However, results indicate that while some activity is present, it is generally lower than that observed for established antibacterial agents.
| Pathogen | Concentration (μg/mL) | Activity |
|---|---|---|
| Xanthomonas oryzae | 200 | Lower than thiodiazole copper |
| Xanthomonas citri | 100 | Lower than thiodiazole copper |
Case Studies
- Antifungal Efficacy Study : A study published in MDPI highlighted that certain derivatives exhibited EC50 values comparable to commercial fungicides, suggesting potential for agricultural applications .
- Molecular Docking Analysis : Research indicated that the compound forms hydrogen bonds with critical amino acid residues in target enzymes, enhancing its antifungal activity .
Q & A
Q. What are the recommended synthetic routes for 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea?
The synthesis typically involves coupling aromatic isocyanates with pyrimidinyl amines. A standard procedure includes:
- Reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2-methoxypyrimidin-5-amine in anhydrous dichloromethane under nitrogen, with catalytic triethylamine (0.1–1.0 equiv) at 0–25°C for 12–24 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
- Key parameters: Moisture-sensitive conditions to prevent urea hydrolysis, and stoichiometric control to minimize diuretic byproducts .
Q. How is the compound characterized structurally?
Essential characterization methods:
- NMR : - and -NMR confirm urea linkage (NH protons at δ 8.5–9.5 ppm) and substituent integration (e.g., trifluoromethyl singlet at δ 4.2–4.5 ppm) .
- HPLC-MS : Purity >95% (C18 column, acetonitrile/water + 0.1% formic acid); molecular ion [M+H] at m/z 387.1 (calculated for CHClFNO) .
- XRD : For crystalline derivatives, unit cell parameters resolve spatial orientation of the trifluoromethyl and methoxy groups .
Q. What biological targets are associated with this compound?
Structural analogs (e.g., pyrimidinyl ureas) inhibit kinases (e.g., EGFR, VEGFR2) by binding to the ATP pocket via urea-mediated hydrogen bonds. Preliminary assays may include:
Q. What solvent systems are optimal for solubility and stability studies?
Q. How does the trifluoromethyl group influence reactivity?
The -CF group enhances metabolic stability and electron-withdrawing effects, modulating:
- Electrophilicity : Stabilizes transition states in nucleophilic aromatic substitution.
- Lipophilicity : LogP ~2.8 (calculated), improving membrane permeability .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic limitations (e.g., poor bioavailability). Strategies:
- Prodrug design : Introduce phosphate esters on the methoxy group to enhance aqueous solubility .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., urea cleavage) .
- PK/PD modeling : Correlate plasma exposure (AUC) with tumor growth inhibition in xenografts .
Q. What computational methods predict binding modes to kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17, 4ASD) to simulate urea interactions with kinase hinge regions .
- MD simulations : GROMACS with CHARMM36 force field to assess binding stability (>50 ns trajectories) .
- SAR analysis : Compare with analogs (e.g., morpholinopyrimidine derivatives) to optimize steric and electronic complementarity .
Q. How can reaction yields be improved in large-scale synthesis?
- DoE optimization : Vary temperature (20–60°C), catalyst loading (0.05–0.5 equiv DMAP), and solvent polarity (THF vs. DMF) .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) via precise residence time control (2–5 min) .
- Quality-by-Design (QbD) : Monitor intermediates by inline FTIR to ensure >90% conversion before quenching .
Q. What strategies validate target engagement in cellular models?
- CETSA : Cellular Thermal Shift Assay to confirm thermal stabilization of kinases upon compound treatment .
- Photoaffinity labeling : Incorporate azide tags for click chemistry-based target identification via LC-MS/MS .
- CRISPR knockouts : Validate phenotype rescue in kinase-deficient cell lines .
Q. How are regioselectivity challenges addressed in functionalization?
- Directed ortho-metalation : Use LDA to deprotonate the 4-chlorophenyl ring, followed by electrophilic quenching (e.g., iodination) .
- Protecting groups : Temporarily mask the urea NH with Boc to prevent undesired alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
